磷酸二氢铝

概述

描述

Aluminium dihydrogen phosphate is an inorganic compound with the chemical formula Al(H₂PO₄)₃. It is a white crystalline powder that is soluble in water and ethanol but insoluble in acetone. This compound is known for its high-temperature resistance, strong chemical bonding, and excellent insulation properties .

科学研究应用

Aluminium dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a binder in high-temperature ceramics and refractory materials. .

Biology: Employed in the preparation of certain biological materials and as a component in some biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain medical devices.

Industry: Widely used in the production of high-temperature kiln linings, heat-resistant coatings, and as a fireproofing agent.

作用机制

Target of Action

Aluminium dihydrogen phosphate, also known as Aluminum phosphate monobasic, primarily targets aluminium particles and aluminium alloys . It acts as a binding agent between aluminium particles and is used in the preparation of coatings on AISI 304L stainless steel .

Mode of Action

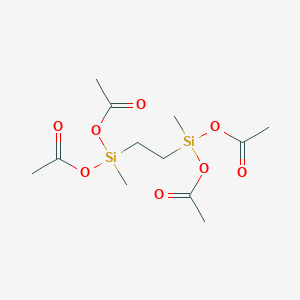

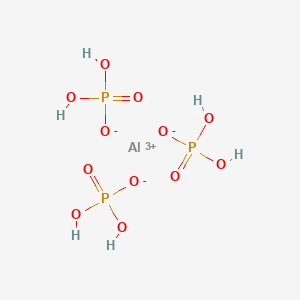

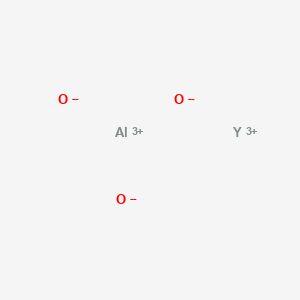

The compound interacts with its targets through a coordination polymer featuring octahedral Al 3+ centers bridged by tetrahedral dihydrogen phosphate ligands . The dihydrogen phosphate ligands are bound to Al 3+ as monodentate ligands . In the case of aluminium alloys, it forms a protective film of insoluble aluminium and zinc phosphates on the alloy surface .

Biochemical Pathways

It converts sequentially to a family of related polyphosphate salts including aluminium triphosphate, aluminium hexametaphosphate, and aluminium tetrametaphosphate .

Pharmacokinetics

It’s known that the compound can be used in the preparation of coatings on stainless steel , suggesting that it has the ability to adhere to and interact with surfaces.

Result of Action

The primary result of Aluminium dihydrogen phosphate’s action is the enhancement of mechanical properties and corrosion resistance. For instance, it has been used to enhance the mechanical properties of aluminium foams . It also improves the corrosion resistance of PTFE composite ceramic coatings on AISI 304L stainless steel .

Action Environment

The action of Aluminium dihydrogen phosphate can be influenced by environmental factors. For example, the corrosion resistance of coatings prepared with this compound on AISI 304L stainless steel was found to be improved in chloride-containing environments . Additionally, the compound’s transformation into related polyphosphate salts occurs upon heating , indicating that temperature is a key environmental factor influencing its action.

准备方法

Synthetic Routes and Reaction Conditions: Aluminium dihydrogen phosphate can be synthesized through a neutralization method. This involves adding 85% phosphoric acid to a jacketed enamel reaction kettle, followed by the addition of water while stirring. The mixture is then heated to about 110°C, and 96% aluminium hydroxide is slowly added. The temperature is maintained above 100°C for one hour to produce the liquid form of aluminium dihydrogen phosphate. For the powder form, the product is further concentrated and spray-dried .

Industrial Production Methods: In industrial settings, aluminium dihydrogen phosphate is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The liquid product is often used directly, while the powder form is obtained through additional drying and concentration steps .

化学反应分析

Types of Reactions: Aluminium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium phosphate.

Reduction: It can be reduced under specific conditions to yield different aluminium phosphates.

Substitution: It can participate in substitution reactions where the dihydrogen phosphate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.

Substitution: Involves reagents like alkali metals or other phosphates.

Major Products:

Oxidation: Aluminium phosphate (AlPO₄).

Reduction: Various aluminium phosphates depending on the reducing conditions.

Substitution: Different substituted aluminium phosphates

相似化合物的比较

Aluminium phosphate (AlPO₄): Similar in composition but lacks the dihydrogen phosphate groups.

Sodium aluminium phosphate (NaH₁₄Al₃(PO₄)₈·4H₂O): Contains sodium and has different properties and applications.

Vanadium phosphates (VOxPO₄): Used as catalysts and have different chemical properties.

Uniqueness: Aluminium dihydrogen phosphate is unique due to its high-temperature resistance, strong chemical bonding, and versatility in various applications. Its ability to form stable hybrid coatings and act as a binder in high-temperature materials sets it apart from other similar compounds .

属性

CAS 编号 |

13530-50-2 |

|---|---|

分子式 |

AlH3O4P |

分子量 |

124.977 g/mol |

IUPAC 名称 |

aluminum;dihydrogen phosphate |

InChI |

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

VGCXJFJOOIQMHR-UHFFFAOYSA-N |

SMILES |

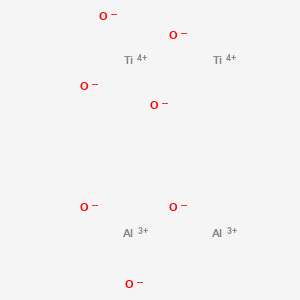

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] |

规范 SMILES |

OP(=O)(O)O.[Al] |

Key on ui other cas no. |

13530-50-2 |

物理描述 |

DryPowder; Liquid; WetSolid |

Pictograms |

Corrosive |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Aluminium dihydrogen phosphate?

A1: Aluminium dihydrogen phosphate has the molecular formula Al(H2PO4)3 and a molecular weight of 317.99 g/mol.

Q2: How does Aluminium dihydrogen phosphate interact with quartz at high temperatures?

A2: Studies using thermal-balance and differential-scanning calorimetry reveal a chemical interaction between Aluminium dihydrogen phosphate and quartz. This interaction leads to the formation of an unusual phosphate species characterized as Al(HP2O7)·2.5H2O. []

Q3: What crystal habits of Aluminium dihydrogen phosphate are observed in composites with silica, and what factors influence their formation?

A3: In Aluminium dihydrogen phosphate-silica composites, two crystal habits of the C-form of Aluminium dihydrogen phosphate are found: needle-shaped and a less prevalent form. The needle-shaped crystals are linked to stronger binding properties within the composite. Excess H2PO4- ions and viscous solutions favor the formation of these needle-shaped crystals. []

Q4: How does Aluminium dihydrogen phosphate function as a binder in high-alumina refractory mixes?

A4: Aluminium dihydrogen phosphate acts as a binder by promoting in-situ mullite formation at high temperatures. This results in improved high-temperature strength and slight volume expansion compared to mixes using sodium silicate, which forms a liquid phase leading to shrinkage and lower strength. []

Q5: What are the advantages of using Aluminium dihydrogen phosphate as a binder in cordierite-mullite kiln furniture?

A5: When used as a binder in cordierite-mullite kiln furniture, Aluminium dihydrogen phosphate, particularly when combined with reclaimed pulp, enhances the material's fracture toughness and thermal shock resistance. This is attributed to its role in promoting the formation of a desirable microstructure. []

Q6: How does Aluminium dihydrogen phosphate contribute to the properties of alumina foam ceramics prepared at low temperatures?

A6: In the production of alumina foam ceramics at low temperatures, Aluminium dihydrogen phosphate serves as a binder, facilitating the formation of a porous structure with controlled porosity and desirable mechanical properties. The linear shrinkage remains minimal, below 1%, while volume density and flexural strength increase with higher solid content. []

Q7: How is Aluminium dihydrogen phosphate employed in the development of chromium-free corrosion-resistant coatings for oriented silicon steel?

A7: Aluminium dihydrogen phosphate, alongside silica sol, water-based resin, sodium tetraborate, and graphene aqueous dispersion, forms the foundation of an environmentally friendly chromium-free insulating coating for oriented silicon steel. The coating exhibits good corrosion resistance, improving with the addition of graphene, while maintaining desired magnetic properties and surface insulation. []

Q8: Can Aluminium dihydrogen phosphate be used to improve the antioxidation properties of graphite carbon blocks used as electrodes?

A8: Research indicates that Aluminium dihydrogen phosphate, combined with water as a binder, enhances the adhesion of boron oxide coatings to graphite carbon block electrodes. This results in improved antioxidation properties, allowing the coated electrodes to withstand high-temperature treatments at 900°C for extended periods. []

Q9: How does Aluminium dihydrogen phosphate contribute to the development of environmentally friendly water-based antirust liquids?

A9: Aluminium dihydrogen phosphate, in combination with antioxidants like sodium molybdate and ZnCl2, forms the basis of environmentally friendly water-based antirust liquids. These formulations offer effective corrosion inhibition with low toxicity. []

Q10: What is the role of Aluminium dihydrogen phosphate in the preparation of water-resistant Aluminium nitride (AlN) powder?

A10: Aluminium dihydrogen phosphate plays a crucial role in creating a protective surface layer on Aluminium nitride (AlN) powder, rendering it water-resistant. This is achieved by dispersing the AlN powder in an Aluminium dihydrogen phosphate solution. This method is applicable to both conventional and nanosized AlN powders, facilitating their processing in aqueous environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)